molecular formula C9H8N2O3 B8004628 2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid CAS No. 1820683-75-7

2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid

Cat. No.: B8004628
CAS No.: 1820683-75-7
M. Wt: 192.17 g/mol
InChI Key: XGOVZUKVLPZFEZ-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under various conditions. One common method involves the reaction of 2-aminophenol with methyl anthranilate in the presence of a dehydrating agent like polyphosphoric acid . Another method includes the use of aldehydes or ketones with 2-aminophenol under acidic or basic conditions to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of catalysts to improve yield and efficiency. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the synthesis of benzoxazole derivatives . These methods are designed to be more eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits specific enzymes and pathways involved in cell proliferation and survival, such as topoisomerase inhibition and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its solubility and reactivity. The methyl group at the 7-position also contributes to its distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-7-methyl-1,3-benzoxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-4-2-3-5(8(12)13)6-7(4)14-9(10)11-6/h2-3H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOVZUKVLPZFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)O)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242573
Record name 4-Benzoxazolecarboxylic acid, 2-amino-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820683-75-7
Record name 4-Benzoxazolecarboxylic acid, 2-amino-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820683-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoxazolecarboxylic acid, 2-amino-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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